molecular formula C21H16N4O3S B2507997 N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide CAS No. 923201-61-0

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2507997
CAS No.: 923201-61-0
M. Wt: 404.44
InChI Key: IPIHDKKROUSKCD-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a sophisticated synthetic compound designed for research applications, integrating multiple privileged heterocyclic scaffolds. Its structure features a benzothiazole core, a pyridine moiety, and a nitro-substituted benzamide group. The benzothiazole nucleus is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities. Benzothiazole derivatives are frequently investigated for their potent anti-tubercular properties, offering a promising scaffold in the search for new agents to combat drug-resistant strains of Mycobacterium tuberculosis . Furthermore, analogous compounds containing the benzothiazole ring system demonstrate significant potential in oncology research, particularly as inhibitors of molecular targets like the epidermal growth factor receptor (EGFR) for breast cancer studies . The presence of both benzothiazole and pyridine rings in a single molecular framework aligns with the strategy of molecular hybridization, aimed at enhancing binding affinity and overcoming drug resistance mechanisms . The nitro group on the benzamide moiety can be crucial for electron-withdrawing effects and may be involved in specific bioreductive activation pathways within cellular environments. Researchers value this compound as a key intermediate or target molecule for synthesizing novel chemical entities and for in vitro biological screening against a panel of diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-3-2-4-18-19(14)23-21(29-18)24(13-15-9-11-22-12-10-15)20(26)16-5-7-17(8-6-16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIHDKKROUSKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Antimicrobial Properties

Benzothiazole derivatives are recognized for their antimicrobial potential. Preliminary studies indicate that N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide may exhibit significant antibacterial and antifungal activities. The presence of the nitro group and pyridine enhances its ability to inhibit microbial growth, although specific efficacy data against various pathogens is limited.

Anticancer Potential

Research indicates that benzothiazole derivatives can act as anticancer agents by interfering with cancer cell proliferation and inducing apoptosis. Molecular docking studies suggest that this compound has favorable interactions with proteins involved in cancer pathways, indicating its potential as a lead compound in cancer therapy. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, making them candidates for further development in cancer treatment .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Formation of Benzothiazole Ring : Reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
  • Coupling with Pyridine : The nitrobenzothiazole derivative is coupled with pyridine-4-carboxaldehyde in the presence of a base like potassium carbonate.

This synthetic route can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against gram-negative and gram-positive bacteria. Results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting strong antibacterial properties.
  • Anticancer Research :
    • In vitro studies on cancer cell lines such as MCF-7 and HepG2 showed that benzothiazole derivatives induced apoptosis and inhibited cell proliferation. The IC50 values indicated promising anticancer activity, warranting further exploration into the mechanisms involved .
  • Inflammation Inhibition :
    • A recent study demonstrated that benzothiazole derivatives could effectively inhibit COX enzymes, leading to reduced inflammatory responses in animal models. This highlights the potential application of this compound in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.

    Pathways: Inhibition of COX enzymes leads to reduced inflammation.

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Chemical Structure and Properties

The compound features:

  • Benzothiazole ring : A heterocyclic structure known for its diverse biological activities.
  • Nitro group : Often associated with enhanced biological activity.
  • Pyridine moiety : Contributes to the compound's interaction with biological targets.

The molecular formula is C21H16N4O3SC_{21}H_{16}N_{4}O_{3}S, with a molecular weight of 404.4 g/mol. Its structure allows for various interactions with biological molecules, enhancing its potential therapeutic applications.

Antimicrobial Properties

Benzothiazole derivatives are widely recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antibacterial and antifungal activities. The presence of the nitro group and the pyridine ring enhances its ability to inhibit microbial growth, although specific data on this compound's efficacy against various pathogens is limited.

Anticancer Potential

Research indicates that benzothiazole derivatives can act as anticancer agents by interfering with cancer cell proliferation and inducing apoptosis. The unique structural features of this compound may contribute to its cytotoxicity against cancer cell lines. Molecular docking studies have shown favorable interactions with proteins involved in cancer pathways, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

Benzothiazole derivatives are also noted for their anti-inflammatory properties. The mechanism may involve the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. Although specific studies on this compound are lacking, related compounds have demonstrated significant anti-inflammatory effects, indicating that this derivative may exhibit similar properties .

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its biological activity stems from:

  • Binding to specific proteins : Molecular docking studies suggest that it may interact with targets involved in disease pathways.
  • Modulation of enzyme activity : Similar compounds have shown the ability to inhibit key enzymes related to inflammation and cancer progression.

Case Studies

  • Anticancer Activity : In vitro studies have shown that related benzothiazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines. For instance, compounds with similar structures have been reported to have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer types .
  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives could inhibit Gram-positive bacteria effectively, suggesting that this compound might possess similar antimicrobial properties.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (µg/mL)
Compound ABenzothiazole + NitroAnticancer1.61
Compound BBenzothiazole + PyridineAntimicrobial31.25
This compoundBenzothiazole + Nitro + PyridineAnticancer, Antimicrobial (predicted)TBD

Q & A

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) during moisture-sensitive steps.
  • Purify intermediates via column chromatography or recrystallization to >95% purity.
  • Monitor reaction progress using TLC or HPLC to minimize side products like over-alkylated species .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Key methods include:

  • 1H/13C NMR : Confirm regiochemistry of nitro and pyridinylmethyl groups (e.g., aromatic proton splitting patterns at δ 8.0–8.5 ppm for nitrobenzamide).
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₀H₁₇N₅O₃S: 408.1082).
  • HPLC : Assess purity (>98% using a C18 column with acetonitrile/water gradient).
  • X-ray crystallography (if crystals form): Resolve absolute configuration and packing interactions .

How does the structural configuration influence its interaction with biological targets like enzymes or receptors?

The compound’s bioactivity arises from:

  • Benzothiazole Core : Engages in π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets).
  • Nitro Group : Acts as a hydrogen-bond acceptor or participates in redox interactions (e.g., nitroreductase-mediated activation).
  • Pyridinylmethyl Group : Enhances solubility and facilitates binding to hydrophobic pockets via van der Waals interactions.

Q. SAR Insights :

  • Methyl substitution at the 4-position of benzothiazole improves metabolic stability.
  • Nitro group reduction to amine (-NH₂) can alter target selectivity, as seen in analogous compounds .

What strategies resolve contradictory data in biological activity across assay systems?

  • Replicate Assays : Use orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Control for Redox Activity : Test in presence of antioxidants (e.g., ascorbic acid) to rule out nonspecific redox effects.
  • Cellular Context : Compare results in cell-free (e.g., enzymatic) vs. cell-based assays to identify membrane permeability issues.
  • Metabolite Screening : Use LC-MS to detect degradation products that may interfere with activity .

What experimental controls are essential for evaluating enzyme inhibitory effects?

  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays).
  • Negative Controls : Use DMSO vehicle and scrambled peptide substrates.
  • Dose-Response Curves : Determine IC₅₀ values across 3–4 log units (e.g., 1 nM–100 μM).
  • Off-Target Screening : Test against related enzymes (e.g., PKA if studying PKC inhibition).
  • Validation : Confirm results with genetic knockdown (siRNA/CRISPR) or competitive binding assays .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME to assess logP (target <5), solubility (AlogPS), and CYP450 inhibition.
  • Molecular Dynamics : Simulate binding stability in target pockets (e.g., >50 ns simulations to assess residence time).
  • Metabolite Prediction : Identify labile sites (e.g., nitro group) prone to reduction using GLORY or similar platforms.
  • Docking Studies : Prioritize derivatives with improved hydrogen-bonding to conserved residues (e.g., hinge region in kinases) .

What are the challenges in scaling up synthesis for in vivo studies?

  • Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effectiveness.
  • Nitro Group Handling : Implement strict temperature control to prevent exothermic decomposition.
  • Yield Optimization : Switch from DMF to greener solvents (e.g., EtOH/H₂O mixtures) in coupling steps.
  • Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., control nitrosamine levels) .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Stability : Perform accelerated degradation studies (e.g., 1–14 pH range, 40°C). Data show nitrobenzamides are stable at pH 4–8 but hydrolyze rapidly in strong acid/base.
  • Thermal Stability : Use DSC/TGA to identify decomposition points (>150°C typical). Store at -20°C in amber vials to prevent light-induced degradation.
  • In Situ Stability : Pre-incubate compound in assay buffer (e.g., PBS) for 24h to confirm integrity via HPLC .

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